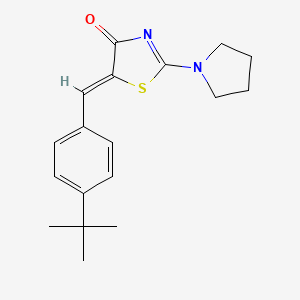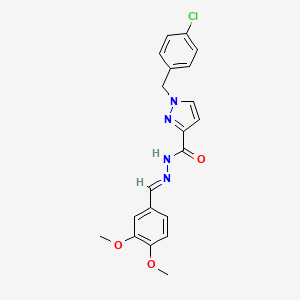
2-(4-氯-3-甲基苯氧基)-N-(4-吡啶基甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The synthesis and characterization of compounds similar to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" involve complex organic reactions and detailed analysis to elucidate their structures and properties. These compounds are typically studied for their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of compounds structurally related to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" involves multi-step organic reactions, starting from basic building blocks to the final compound. For example, the synthesis of similar compounds has been achieved through reactions involving halogenation, nucleophilic substitution, and amide formation. Conditions such as temperature, solvents, and catalysts are meticulously optimized to improve yields and purity (Shi‐Wei Wang & Wenrui He, 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, molecular conformations, and the presence of functional groups, providing insights into the compound's reactivity and interactions. For instance, crystallographic studies have shown that similar compounds crystallize in specific space groups, with molecules linked through hydrogen bonds forming supramolecular structures (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
Compounds with structures similar to the one participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cyclization reactions. Their reactivity is influenced by the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions. For example, studies have shown that modifications in the pyridinyl or phenyl rings can lead to significant changes in the compound's chemical behavior and reactivity (A. Rebstock et al., 2003).
科学研究应用
化学合成和生物活性: 一项研究描述了从 Jolyna laminarioides 甲醇提取物中分离出与所讨论化合物结构相似的化合物及其生物活性。该化合物表现出胰凝乳蛋白酶抑制活性,并且对大肠杆菌和志贺菌属有效,突出了其在化学合成和抗菌应用中的潜力 (Atta-ur-rahman 等人,1997 年).
药代动力学和代谢: 另一项研究重点关注相关化合物 S-1 的药代动力学和代谢,它是一种选择性雄激素受体调节剂。这项研究提供了对前临床研究中丙酰胺类药物理想药代动力学特性的见解,这对于药物开发和了解类似化合物的代谢至关重要 (Di Wu 等人,2006 年).
环境影响和毒理学: 对双酚 A (BPA) 的研究,这是一种结构相似的化合物,阐明了此类化学物质的环境和毒理学影响。例如,对 BPA 的作用机制、其对野生动物和人类健康的影响以及其在环境中的降解的研究,为理解相关化合物的环境行为提供了框架 (Yelena B. Wetherill 等人,2007 年).
除草剂活性: 一项关于合成新型取代芳基脲磺酰苯氧基丙酸酯的研究表明,这些酯与所讨论的化合物在结构上相关,并具有除草剂活性。这表明在农业中用于杂草控制的潜在应用 (胡方忠,2006 年).
电化学传感: 关于开发用于检测水污染物的伏安传感器的研究,包括与 2-(4-氯-3-甲基苯氧基)-N-(4-吡啶基甲基)丙酰胺 在结构上相似的化合物,表明在环境监测中的潜在应用 (H. Karimi-Maleh 等人,2019 年).
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-9-14(3-4-15(11)17)21-12(2)16(20)19-10-13-5-7-18-8-6-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIABYXSLXJTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)
![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)



![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)